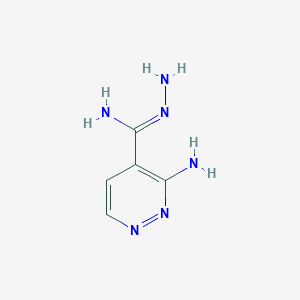
3-Aminopyridazine-4-carboximidhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of pyridazine and has been synthesized using various methods.
作用機序
The mechanism of action of 3-Aminopyridazine-4-carboximidhydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in the replication of viruses and bacteria. It has also been reported to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
生化学的および生理学的効果
3-Aminopyridazine-4-carboximidhydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of inflammatory cytokines. This compound has also been reported to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-Aminopyridazine-4-carboximidhydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-Aminopyridazine-4-carboximidhydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of viral and bacterial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacological properties are areas of interest for future research.
Conclusion:
In conclusion, 3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
合成法
The synthesis of 3-Aminopyridazine-4-carboximidhydrazide has been reported using different methods. One of the most common methods involves the reaction of 3-aminopyridazine with ethyl chloroformate and then with hydrazine hydrate. The resulting product is then treated with ammonium hydroxide to obtain 3-Aminopyridazine-4-carboximidhydrazide.
科学的研究の応用
3-Aminopyridazine-4-carboximidhydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
特性
CAS番号 |
137609-33-7 |
|---|---|
製品名 |
3-Aminopyridazine-4-carboximidhydrazide |
分子式 |
C5H8N6 |
分子量 |
152.16 g/mol |
IUPAC名 |
N',3-diaminopyridazine-4-carboximidamide |
InChI |
InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11) |
InChIキー |
LAXKBHTYWQNSMU-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=NC(=C1/C(=N/N)/N)N |
SMILES |
C1=CN=NC(=C1C(=NN)N)N |
正規SMILES |
C1=CN=NC(=C1C(=NN)N)N |
同義語 |
4-Pyridazinecarboximidic acid, 3-amino-, hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




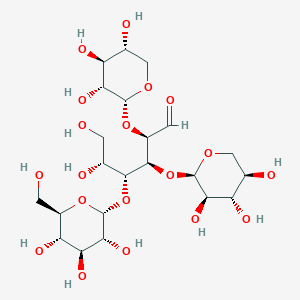
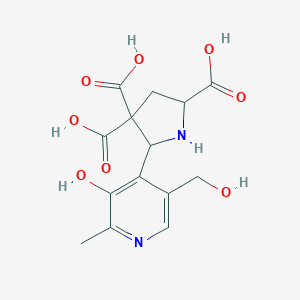

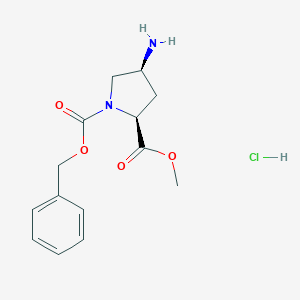
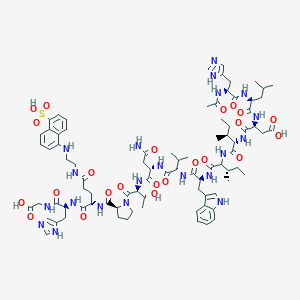
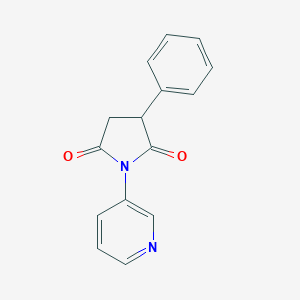
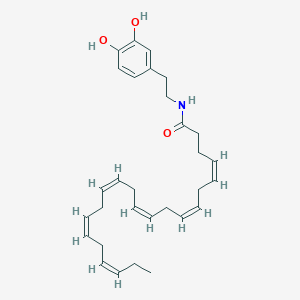
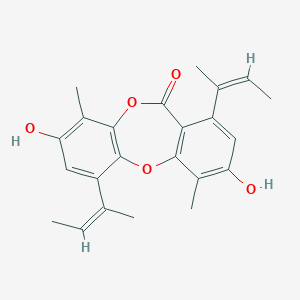

![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)


